N-benzyl-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

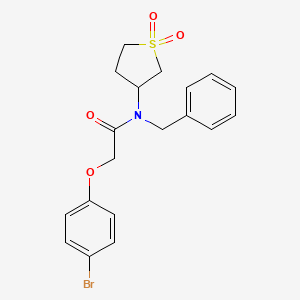

C19H20BrNO4S |

|---|---|

Molecular Weight |

438.3 g/mol |

IUPAC Name |

N-benzyl-2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C19H20BrNO4S/c20-16-6-8-18(9-7-16)25-13-19(22)21(12-15-4-2-1-3-5-15)17-10-11-26(23,24)14-17/h1-9,17H,10-14H2 |

InChI Key |

MQZVAJDLFASCLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

N-benzyl-2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈BrN₃O₃S

- Molar Mass : 421.31 g/mol

Anticonvulsant Activity

Research has indicated that compounds similar to this compound may exhibit anticonvulsant properties. A study on related N-benzyl derivatives showed significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) revealed that substituents at specific positions are crucial for enhancing anticonvulsant efficacy. For instance, the presence of a heteroatom at the C(3) position significantly increased the potency of these compounds against induced seizures in mice .

The proposed mechanism of action for N-benzyl derivatives involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission. The compound may act as a positive allosteric modulator at GABA receptors, which is critical for its anticonvulsant effects. Additionally, some studies suggest that these compounds may inhibit voltage-gated sodium channels, further contributing to their anticonvulsant properties .

Study 1: Synthesis and Evaluation

A detailed study synthesized various derivatives of N-benzyl-acetamido compounds and evaluated their biological activities. The results indicated that certain derivatives exhibited ED50 values comparable to established anticonvulsants like phenytoin. For example, one derivative demonstrated an ED50 value of 8.3 mg/kg in a maximal electroshock seizure test in mice .

Study 2: Structure-Activity Relationship Analysis

Another significant study focused on the structure-activity relationship of N-benzyl derivatives. It was found that the introduction of halogenated phenoxy groups significantly enhanced the biological activity. The bromine substitution at the para position (as seen in N-benzyl-2-(4-bromophenoxy)) was particularly effective in increasing anticonvulsant potency compared to non-halogenated analogs .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.